Divergent Target Engagement of Structural Isomers
5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide (BPK-25) and CK2 inhibitor 2 share the identical molecular formula C21H17ClN4O2 but exhibit completely divergent biological activities due to distinct structural arrangements. BPK-25 functions as a NuRD complex degrader and TMEM173 inhibitor [1], whereas CK2 inhibitor 2 acts as a potent casein kinase 2 (CK2) inhibitor with an IC50 of 0.66 nM . This isomer-specific functional divergence underscores the necessity of verifying compound identity rather than relying solely on molecular formula for procurement decisions.
CK2 inhibitor 2: CK2 inhibitor (IC50 0.66 nM)
| Evidence Dimension | Primary molecular target and mechanism |
|---|---|
| Target Compound Data | BPK-25: NuRD complex protein degrader; TMEM173 (STING) activation inhibitor |
| Comparator Or Baseline | CK2 inhibitor 2: CK2 kinase inhibitor (IC50 = 0.66 nM); Clk2 inhibitor (IC50 = 32.69 nM) |
| Quantified Difference | Complete target divergence: NuRD degradation vs. CK2 inhibition (IC50 = 0.66 nM for CK2); no detectable CK2 inhibitory activity reported for BPK-25 |
| Conditions | Structural isomer comparison; CK2 inhibitor 2 characterized via in vitro kinase assays and cellular antiproliferative studies |
Why This Matters
This isomer-level functional divergence mandates rigorous identity verification (NMR, HPLC) upon procurement, as identical molecular weight and formula cannot guarantee target-specific experimental outcomes.
- [1] TargetMol. BPK-25 Product Information. CAS: 2305052-86-0. Active acrylamide; inhibits TMEM173 activation by cGAMP; suppresses NF-κB and NFAT activation; promotes NuRD complex protein degradation. View Source
